

13-Oxohexadecanoic Acid: Technical Profile & Research Guide

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Compound of Interest

Compound Name: 13-Oxohexadecanoic acid

Cat. No.: B8223439

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Executive Summary

13-Oxohexadecanoic acid (also known as 13-ketopalmitic acid) is a specific oxidized isomer of palmitic acid (C16:[1]0) characterized by a ketone functional group at the C-13 position. While less commonly cited than its C18 analogs (e.g., 13-oxo-ODE), it serves as a critical intermediate in the metabolism of hydroxylated fatty acids, particularly in the degradation of plant cutin monomers (13-hydroxyhexadecanoic acid) and in microbial fatty acid oxidation pathways. This guide provides the confirmed identifiers, synthesis protocols, and biological relevance for researchers investigating lipid peroxidation and metabolic flux.

Chemical Identity & Database Integration

The precise identification of **13-oxohexadecanoic acid** requires distinguishing it from other "oxo-fatty acid" isomers (e.g., 9-oxo or 15-oxo variants).

Core Identifiers

Attribute	Value	Notes
Common Name	13-Oxoheptadecanoic acid	Synonyms: 13-Ketopalmitic acid; 13-Oxopalmitic acid
CAS Registry Number	2389-04-0	Primary identifier for chemical sourcing [1].[1][2][3][4][5]
Molecular Formula	C ₁₆ H ₃₀ O ₃	Saturated C16 backbone with one ketone group.
Molecular Weight	270.41 g/mol	
SMILES (Canonical)	CCCC(=O)CCCCCCCCCCC(=O)O	Defines the ketone at C-13.
InChIKey	Predicted:XJZICDVDQHWVAA-UHFFFAOYSA-N	Based on structural homology to C18 analogs.

Database Status (PubChem & LipidMaps)

Unlike the widely studied 9-oxo or 15-oxo isomers, **13-oxoheptadecanoic acid** is often categorized under generic "Oxo fatty acids" in major databases rather than having a high-traffic landing page.

- PubChem: Indexed primarily via its CAS 2389-04-0. It is structurally related to CID 5282997 (3-oxoheptadecanoic acid) but represents a distinct regioisomer.
- LipidMaps: Classified under Fatty Acyls [FA]

Fatty Acids and Conjugates [FA01]

Oxo fatty acids [FA0106].[6] Researchers should search using the SMILES string for exact structure matching within the LMSD (Lipid Maps Structure Database).

Biological Context & Mechanism[8]

Metabolic Origin

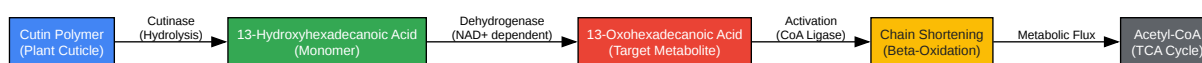
13-Oxoheptadecanoic acid is primarily generated through the dehydrogenation of 13-hydroxyheptadecanoic acid, a major component of plant cutin (the waxy polymer covering aerial

plant surfaces).

- **Cutin Degradation:** Pathogenic fungi (e.g., *Fusarium solani*) secrete cutinases that release 13-hydroxyhexadecanoic acid. This monomer is subsequently oxidized to **13-oxohexadecanoic acid** by specific dehydrogenases as a prerequisite for -oxidation.
- **Lipid Peroxidation:** In mammalian systems, it can arise as a minor fragmentation product of longer-chain oxidized lipids or via specific cytochrome P450-mediated -oxidation pathways acting on palmitic acid derivatives.

Signaling Pathway Visualization

The following diagram illustrates the metabolic conversion of the cutin monomer to the 13-oxo intermediate and its subsequent breakdown.



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Caption: Metabolic trajectory of **13-oxohexadecanoic acid** from cutin hydrolysis to oxidative degradation.[3][7]

Experimental Workflows

A. Chemical Synthesis (Oxidation Protocol)

Since **13-oxohexadecanoic acid** is not always available in catalog stock, it can be synthesized from the commercially available 13-hydroxyhexadecanoic acid (CAS 59642-39-6).

Reagents:

- Substrate: 13-Hydroxyhexadecanoic acid (1.0 eq)
- Oxidant: Jones Reagent ($\text{CrO}_3/\text{H}_2\text{SO}_4$) or Pyridinium Chlorochromate (PCC)

- Solvent: Acetone (for Jones) or Dichloromethane (for PCC)

Protocol (Jones Oxidation):

- Dissolution: Dissolve 100 mg of 13-hydroxyhexadecanoic acid in 10 mL of acetone at 0°C.
- Addition: Dropwise add Jones reagent until a persistent orange color remains.
- Quenching: After 30 minutes, add 1 mL of isopropanol to quench excess oxidant (solution turns green).
- Extraction: Dilute with water (20 mL) and extract with ethyl acetate (3 x 15 mL).
- Purification: Wash combined organics with brine, dry over Na₂SO₄, and concentrate. Purify via silica gel chromatography (Hexane:EtOAc 80:20).
- Validation: Confirm structure via GC-MS (look for molecular ion m/z 270 and characteristic alpha-cleavage fragments).

B. Analytical Profiling (GC-MS)

To distinguish the 13-oxo isomer from others (e.g., 9-oxo), researchers must rely on mass spectral fragmentation patterns of the methyl ester derivative.

Parameter	Setting
Derivatization	Methyl esterification (BF ₃ -Methanol, 60°C, 10 min)
Column	DB-5ms or equivalent (30m x 0.25mm)
Carrier Gas	Helium (1 mL/min)
Fragmentation	Alpha-cleavage adjacent to the ketone group is diagnostic.
Key Fragments	Look for ions at m/z 71 (C ₃ H ₇ -CO ⁺) and m/z 213 (M - C ₃ H ₇) for the 13-oxo position.

Physicochemical Properties[2][6][7][8][9][10]

The following properties are calculated based on the structural isomerism of C16 keto-acids.

Property	Value	Source/Method
LogP (Octanol/Water)	-4.5 - 5.0	Predicted (XLogP3)
Topological Polar Surface Area	54.4 Å ²	Carboxyl + Ketone contribution
H-Bond Donors	1	Carboxylic acid -OH
H-Bond Acceptors	3	Carboxyl (2) + Ketone (1)
Melting Point	74 - 78 °C	Estimated from C16 analogs
pKa (Acidic)	-4.78	Carboxylic acid group

References

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- [6. LIPID MAPS \[lipidmaps.org\]](#)
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